molecular formula C18H17F2N3O2S2 B2920580 N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261005-48-4

N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2920580
CAS RN: 1261005-48-4
M. Wt: 409.47
InChI Key: ZBXNGZDIBZJKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H17F2N3O2S2 and its molecular weight is 409.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its analogs have been researched for their potent inhibitory activity against key enzymes, thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for anticancer and antimicrobial therapies. A study highlighted the synthesis of classical and nonclassical analogues of this compound, demonstrating significant dual inhibitory effects on human TS and DHFR, indicating potential applications in cancer treatment and infectious disease management. The classical analogue exhibited the most potent dual inhibition, with IC 50 values of 40 nM for TS and 20 nM for DHFR, suggesting a promising avenue for therapeutic development (Gangjee et al., 2008).

Structural Insights from Crystallography

The structural conformation and molecular interactions of related compounds provide valuable insights into the chemical behavior and potential bioactivity of this compound. Crystallographic studies have revealed the folded conformation around the methylene C atom of the thioacetamide bridge in similar molecules, highlighting the significance of intramolecular hydrogen bonding in stabilizing these structures. Such structural characteristics can inform the design of more effective drug molecules by enhancing their stability and binding affinity (Subasri et al., 2016; Subasri et al., 2017).

Vibrational Spectroscopy and Quantum Computational Insights

Vibrational spectroscopic studies, supported by quantum computational approaches, have characterized the vibrational signatures and stereo-electronic interactions of similar compounds, offering a deeper understanding of the molecular dynamics and stability that could be applicable to this compound. These studies highlight the influence of rehybridization and hyperconjugation on molecular stability and provide insights into the inter- and intra-molecular interactions that govern the behavior of such molecules (Jenepha Mary et al., 2022).

properties

IUPAC Name

N-butyl-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2S2/c1-2-3-5-21-15(24)10-27-18-22-14-4-6-26-16(14)17(25)23(18)13-8-11(19)7-12(20)9-13/h4,6-9H,2-3,5,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXNGZDIBZJKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)F)F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.